molecular formula C13H13NO2 B176512 3-(benzyloxy)-2-methyl-4(1H)-pyridinone CAS No. 150630-13-0

3-(benzyloxy)-2-methyl-4(1H)-pyridinone

Cat. No. B176512
Key on ui cas rn: 150630-13-0
M. Wt: 215.25 g/mol
InChI Key: WBKGCSWOAILTET-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06177409B1

Procedure details

The 2-methyl-3-benzyloxypyridine-4(1H)-one of diacetone xylose is prepared according to the method described in example 2. Starting from 4.50 g (23.8 mmol) of 5-amino-5-desoxy-mono-acetone xylose compound, after re-crystallization in a dichloromethane-ethyl ether mixture, 3.87 g (9.98 mmol) of 2-methyl-3-benzyloxypyridine-4(1H)-one of mono-acetone xylose is isolated, which is pure at chromatographic and NMR analyses. Yield: 42%.
[Compound]
Name
5-amino-5-desoxy-mono-acetone xylose
Quantity
4.5 g
Type
reactant
Reaction Step One
Quantity
3.87 g
Type
reactant
Reaction Step Two
Name
mono-acetone xylose
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
dichloromethane ethyl ether
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[NH:3][CH:4]=[CH:5][C:6](=[O:16])[C:7]=1[O:8][CH2:9][C:10]1[CH:15]=[CH:14][CH:13]=[CH:12][CH:11]=1.[O:17]=[CH:18][C@@H:19]([C@H:21]([C@@H:23]([CH2:25][OH:26])[OH:24])[OH:22])[OH:20].[CH3:27][C:28]([CH3:30])=[O:29]>ClCCl.C(OCC)C>[CH3:1][C:2]1[NH:3][CH:4]=[CH:5][C:6](=[O:16])[C:7]=1[O:8][CH2:9][C:10]1[CH:15]=[CH:14][CH:13]=[CH:12][CH:11]=1.[O:17]=[CH:18][C@@H:19]([C@H:21]([C@@H:23]([CH2:25][OH:26])[OH:24])[OH:22])[OH:20].[CH3:27][C:28]([CH3:30])=[O:29].[CH3:2][C:7]([CH3:6])=[O:8] |f:1.2,3.4,6.7.8|

Inputs

Step One
Name
5-amino-5-desoxy-mono-acetone xylose
Quantity
4.5 g
Type
reactant
Smiles
Step Two
Name
Quantity
3.87 g
Type
reactant
Smiles
CC=1NC=CC(C1OCC1=CC=CC=C1)=O
Name
mono-acetone xylose
Quantity
0 (± 1) mol
Type
reactant
Smiles
O=C[C@H](O)[C@@H](O)[C@H](O)CO.CC(=O)C
Name
dichloromethane ethyl ether
Quantity
0 (± 1) mol
Type
solvent
Smiles
ClCCl.C(C)OCC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
is isolated

Outcomes

Product
Name
Type
product
Smiles
CC=1NC=CC(C1OCC1=CC=CC=C1)=O
Name
Type
product
Smiles
O=C[C@H](O)[C@@H](O)[C@H](O)CO.CC(=O)C.CC(=O)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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